(2R,3R,7R)-3,7-dimethyltetradecan-2-ol
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Overview
Description
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol is an organic compound with the molecular formula C16H34O. It is a chiral alcohol with three stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,7R)-3,7-dimethyltetradecan-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an alkene, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of biocatalysts or microbial fermentation. These methods can offer higher yields and greater stereoselectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and stereochemical effects in biological systems.
Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (2R,3R,7R)-3,7-dimethyltetradecan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s stereochemistry often plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-butanediol: Another chiral alcohol with similar stereochemical properties.
(2R,3R)-2,3-dibromo-3-phenylpropanoic acid: A compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol is unique due to its three stereocenters and its specific structural arrangement. This makes it particularly valuable for studies involving stereochemistry and chiral interactions.
Properties
CAS No. |
923584-67-2 |
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Molecular Formula |
C16H34O |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol |
InChI |
InChI=1S/C16H34O/c1-5-6-7-8-9-11-14(2)12-10-13-15(3)16(4)17/h14-17H,5-13H2,1-4H3/t14-,15-,16-/m1/s1 |
InChI Key |
JTZIYJDXBDDKLA-BZUAXINKSA-N |
Isomeric SMILES |
CCCCCCC[C@@H](C)CCC[C@@H](C)[C@@H](C)O |
Canonical SMILES |
CCCCCCCC(C)CCCC(C)C(C)O |
Origin of Product |
United States |
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